3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
CAS No.: 130727-48-9
Cat. No.: VC20757788
Molecular Formula: C23H46O7
Molecular Weight: 434.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 130727-48-9 |
---|---|
Molecular Formula | C23H46O7 |
Molecular Weight | 434.6 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C23H46O7/c1-2-3-4-5-6-7-8-9-10-12-25-14-16-27-18-20-29-22-23-30-21-19-28-17-15-26-13-11-24/h2,24H,1,3-23H2 |
Standard InChI Key | XAEYLNCXMUBTLV-UHFFFAOYSA-N |
SMILES | C=CCCCCCCCCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES | C=CCCCCCCCCCOCCOCCOCCOCCOCCOCCO |
Chemical Identity and Structural Characteristics
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol (CAS# 130727-48-9) is an organic compound with a molecular formula of C23H46O7 . The systematic IUPAC name for this compound is 2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol . This nomenclature reveals the compound's structure: a hexaethylene glycol chain (six repeating ethoxy units) connected to an undecenyl group with a terminal double bond. The compound has a molecular weight of 434.61 g/mol .
The structure can be conceptualized as having three distinct segments:
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A terminal hydroxyl group (-OH)
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Six ethylene glycol units forming the middle hydrophilic segment (-OCH2CH2-)6
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An undecenyl hydrocarbon chain with a terminal double bond
Structural Attributes
The compound belongs to the family of polyethylene glycol ethers, specifically those with terminal unsaturation. The six oxygen atoms distributed throughout the molecule create the "hexaoxa" designation in its name, while the "nonacos" refers to the 29-carbon backbone (counting all carbons in the molecule). The "28-en" signifies the presence of a double bond at position 28 .
Chemical Identity Parameters
Parameter | Value |
---|---|
CAS Number | 130727-48-9 |
Molecular Formula | C23H46O7 |
Molecular Weight | 434.61 g/mol |
Exact Mass | 434.324 |
Synonyms | Hexaethylene glycol undec-10-ene; Undec-10-enyl hexaethylene glycol ether; Hexaethylene glycol O-undec-1-ene; 3,6,9,12,15,18-hexaoxa-28-nonacosen-1-ol |
The compound possesses multiple synonyms reflecting its structure and chemical composition, which helps in cross-referencing across different chemical databases and literature .
Physical and Chemical Properties
The physical and chemical properties of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol are critical for understanding its behavior in various applications and reaction conditions.
Physical Appearance and Basic Properties
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol presents as a colorless oil at room temperature . This physical state is consistent with similar polyethylene glycol ethers of comparable molecular weight. Unlike solid polyethers, its liquid state facilitates its use in various applications without requiring melting or dissolution.
Solubility Profile
The compound exhibits excellent solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, and methanol . This diverse solubility profile stems from the unique molecular structure that combines both hydrophilic (polyethylene glycol) and lipophilic (alkene chain) moieties, making it an effective solubilizing agent and potentially useful in phase-transfer applications.
Physicochemical Parameters
Property | Value |
---|---|
Appearance | Colorless Oil |
Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
PSA (Polar Surface Area) | 75.61 Ų |
LogP | 3.38510 |
Storage Condition | 2-8°C |
Hazard Code | C (Corrosive) |
Synthesis and Preparation Methods
Understanding the synthetic routes to 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is essential for researchers seeking to prepare this compound for various applications.
Primary Synthetic Pathway
The primary synthetic route to 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol involves the reaction between hexaethylene glycol and 11-bromo-1-undecene . This reaction follows a Williamson ether synthesis mechanism, where the alkoxide of hexaethylene glycol displaces the bromine atom from 11-bromo-1-undecene, forming an ether linkage while preserving the terminal alkene functionality.
The reaction can be represented as:
HO-(CH2CH2O)6-H + Br-(CH2)9-CH=CH2 → HO-(CH2CH2O)6-(CH2)9-CH=CH2 + HBr
This synthetic approach typically requires basic conditions (often using sodium or potassium hydroxide) to generate the alkoxide intermediate from hexaethylene glycol, followed by nucleophilic substitution with the alkyl halide .
Reaction Considerations
The synthesis requires careful control of reaction conditions to prevent side reactions such as:
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Polymerization of the alkene portion
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Double substitution of hexaethylene glycol (at both hydroxyl ends)
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Elimination reactions competing with substitution
To optimize yield and purity, the reaction is typically conducted under anhydrous conditions with careful temperature control and stoichiometric ratios of reagents .
Applications in Organic Synthesis
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol finds significant utility in organic synthesis due to its unique structural features.
As a Building Block
The compound serves as a versatile building block in organic synthesis, particularly in applications requiring:
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Amphiphilic properties with tunable hydrophilic-lipophilic balance
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Terminal functional groups for further derivatization
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Extended spacer units between reactive functionalities
The terminal hydroxyl group allows for additional functionalization through esterification, etherification, or oxidation, while the terminal alkene enables reactions such as hydrogenation, hydroboration, ozonolysis, or cross-metathesis .
In Specialized Applications
Related Compounds and Structural Analogs
Examining related compounds provides insight into the broader chemical family to which 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol belongs and helps contextualize its properties and applications.
Polyethylene Glycol Ethers
3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol (C30H62O7, PubChem CID 75493) is a related compound with a similar polyethylene glycol backbone but connected to an octadecyl (C18) chain rather than an undecenyl group . This compound, also known as hexaethylene glycol monooctadecyl ether or Steareth-6, lacks the terminal unsaturation present in 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol .
Another related compound is 3,6,9,12,15,18,21-Heptaoxanonatriacontan-1-ol (C32H66O8), also known as Steareth-7, which contains an additional ethoxy unit in its structure compared to the hexaethylene glycol derivatives .
Structural Variations and Their Implications
The structural variations among these related compounds primarily involve:
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The number of ethoxy units in the hydrophilic segment
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The nature of the lipophilic chain (saturated vs. unsaturated)
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The length of the lipophilic chain
These variations affect properties such as hydrophilic-lipophilic balance (HLB), melting point, solubility, and reactivity. The terminal unsaturation in 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, absent in its saturated analogs, provides a reactive site for further functionalization, distinguishing it from similar polyethylene glycol ethers with saturated hydrocarbon chains .
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